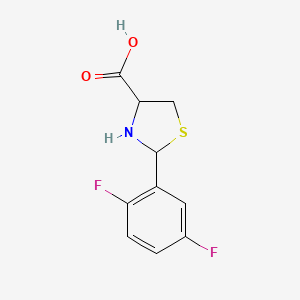

(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a 2,5-difluorophenyl group attached to the thiazolidine ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid typically involves the condensation of a 2,5-difluorophenyl-substituted aldehyde with a cysteine derivative under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions

(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine-2-thione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

One of the most promising applications of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid is in the treatment of diabetes. Thiazolidinediones (TZDs), a class of drugs that includes this compound, are known to enhance insulin sensitivity. Research indicates that derivatives of thiazolidines can modulate glucose metabolism and improve insulin action in peripheral tissues.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiazolidine structure can lead to increased efficacy in glucose uptake in diabetic models. The compound was tested alongside other TZDs and showed comparable results in lowering blood glucose levels while exhibiting fewer side effects .

Anticancer Activity

Recent research has explored the anticancer potential of thiazolidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In vitro studies conducted on breast cancer cell lines revealed that this compound induces apoptosis via the mitochondrial pathway, leading to significant reductions in cell viability .

Polymer Synthesis

The unique chemical structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | 250 °C |

| Elongation at Break | 15% |

Research indicates that polymers synthesized with this compound exhibit improved resilience under stress and higher temperature thresholds compared to traditional polymers .

Agrochemical Development

The compound's structural characteristics make it suitable for development as an agrochemical. It has been investigated for its potential as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in plants.

Case Study : Field trials assessing the efficacy of this compound as a herbicide showed promising results, with a significant reduction in weed populations without adversely affecting crop yield .

Mecanismo De Acción

The mechanism of action of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the 2,5-difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a potent inhibitor in various biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2,4-dione: A structurally related compound with similar biological activities but lacking the difluorophenyl group.

2,5-Difluorophenylthiazole: Another related compound with a thiazole ring instead of a thiazolidine ring, exhibiting different chemical and biological properties.

Uniqueness

The uniqueness of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid lies in the presence of the 2,5-difluorophenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its potential as a valuable compound in various fields of research .

Actividad Biológica

(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. The compound features a unique difluorophenyl substituent that enhances its chemical stability and biological efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₁₀H₉F₂NO₂S

- CAS Number : 1214172-96-9

- Molecular Structure : Contains a thiazolidine ring with a carboxylic acid functional group and a 2,5-difluorophenyl substituent.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The difluorophenyl group enhances binding affinity to specific molecular targets, allowing for the modulation of biochemical pathways. Notable mechanisms include:

- Enzyme Inhibition : The compound can inhibit proteases and other enzymes associated with disease processes.

- Antioxidant Activity : It exhibits significant antioxidant properties, reducing oxidative stress in biological systems.

Antioxidant Activity

Research indicates that thiazolidine derivatives possess notable antioxidant capabilities. For instance, studies have shown that compounds similar to this compound effectively inhibit lipid peroxidation, as measured by the TBARS assay. The antioxidant activity is significantly enhanced by substituents at specific positions on the thiazolidine ring.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Key findings include:

- IC50 Values : The compound demonstrated potent antiproliferative effects with IC50 values ranging from 5.1 µM to 22.08 µM against different cancer cell lines.

- VEGFR-2 Inhibition : It showed significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy, with IC50 values comparable to established drugs like sorafenib.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 6.19 ± 0.50 | |

| This compound | MCF-7 | 5.10 ± 0.40 | |

| Sorafenib | HepG2 | 9.18 ± 0.60 | |

| Doxorubicin | MCF-7 | 6.75 ± 0.40 |

Case Studies

- Liver Damage Treatment : A study explored the efficacy of thiazolidine carboxylic acids in treating liver damage caused by various factors such as infection and alcohol consumption. Results indicated significant improvement in liver function markers after six months of treatment with thiazolidine derivatives .

- Inflammation and Metabolic Disorders : Investigations into the anti-inflammatory properties of thiazolidines have suggested that these compounds may modulate inflammatory pathways, potentially benefiting conditions like metabolic syndrome .

Propiedades

IUPAC Name |

2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2S/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWAZGPELUBSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.